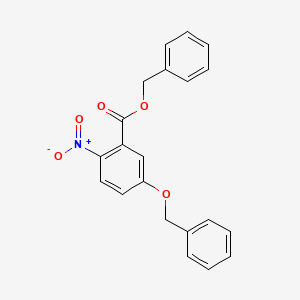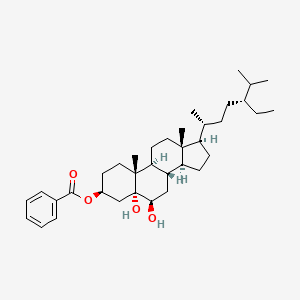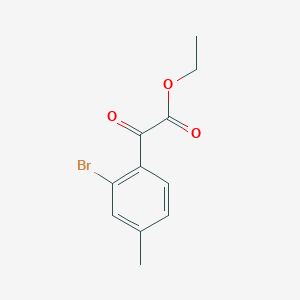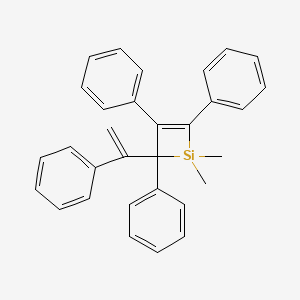![molecular formula C10H9N3O2S B13967187 (5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of phenyl isothiocyanate with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate, often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes or receptors involved in disease pathways.
Wirkmechanismus
The mechanism of action of Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 2-Amino-5-phenyl-1,3,4-thiadiazole, 2-Methyl-5-phenyl-1,3,4-thiadiazole, 2-Phenyl-1,3,4-thiadiazole.
Eigenschaften
Molekularformel |
C10H9N3O2S |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
phenyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9N3O2S/c1-7-12-13-9(16-7)11-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) |
InChI-Schlüssel |
OVDLZRHEZVLBGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
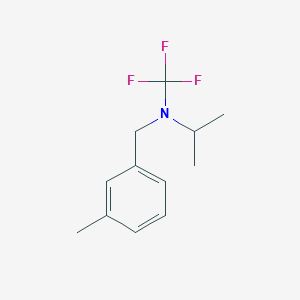
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
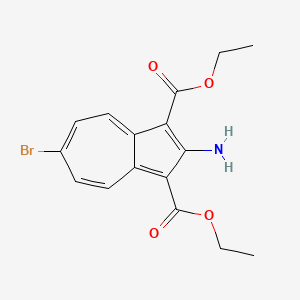
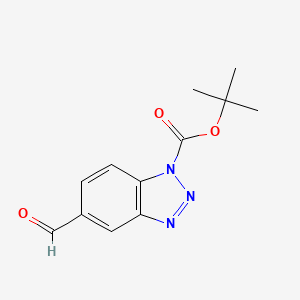
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)


